1-Cyclohexylpiperazine dihydrochloride
Overview
Description
1-Cyclohexylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H20N2.2ClH . It is a derivative of piperazine .
Molecular Structure Analysis
The molecular weight of this compound is 241.2 Da . The InChI code is 1S/C10H20N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h10-11H,1-9H2;2*1H .Safety and Hazards
Future Directions
1-Cyclohexylpiperazine can be used to develop new luminescent materials such as [CYP]ZnBr4 (CYP = 1-cyclohexylpiperazine). It is a highly efficient blue luminescent lead-free halide material with high luminous efficiency (photoluminescence quantum yield up to 79.22%) and stability, which can be used to manufacture highly efficient blue phosphors for white light-emitting diodes (LEDs) .
Mechanism of Action
Target of Action
1-Cyclohexylpiperazine is a derivative of piperazine . It primarily targets the σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, memory, and mood regulation .
Mode of Action
1-Cyclohexylpiperazine acts as a ligand for the σ1 and σ2 receptors . It binds to these receptors, leading to a series of biochemical reactions that result in its therapeutic effects . Piperazine compounds, including 1-Cyclohexylpiperazine, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that the compound’s interaction with σ1 and σ2 receptors can influence various physiological processes
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The binding of 1-Cyclohexylpiperazine to σ1 and σ2 receptors leads to a series of biochemical reactions that result in its therapeutic effects . For example, its anthelmintic action results from the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .
Properties
IUPAC Name |
1-cyclohexylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQSEFYDDKPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627807 | |
Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245487-40-5 | |
Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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